molecular formula C20H22N2O3S B15100788 2-[(phenoxyacetyl)amino]-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(phenoxyacetyl)amino]-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15100788
M. Wt: 370.5 g/mol
InChI Key: SLCMIWHXXZJSNZ-UHFFFAOYSA-N
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Description

2-[(phenoxyacetyl)amino]-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a phenoxyacetyl group, an amino group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(phenoxyacetyl)amino]-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(phenoxyacetyl)amino]-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted amides or thiols.

Mechanism of Action

The mechanism of action of 2-[(phenoxyacetyl)amino]-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(phenoxyacetyl)amino]-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-2-12-21-19(24)18-15-10-6-7-11-16(15)26-20(18)22-17(23)13-25-14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2,(H,21,24)(H,22,23)

InChI Key

SLCMIWHXXZJSNZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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